molecular formula C8H18N2O B13869265 (4-Propan-2-ylmorpholin-3-yl)methanamine

(4-Propan-2-ylmorpholin-3-yl)methanamine

Katalognummer: B13869265
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: KROCSKQKARPGIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Propan-2-ylmorpholin-3-yl)methanamine is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a morpholine ring substituted with a propan-2-yl group and a methanamine group, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propan-2-ylmorpholin-3-yl)methanamine typically involves the reaction of morpholine with isopropyl bromide under basic conditions to introduce the propan-2-yl group

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Propan-2-ylmorpholin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

    Reduction: Lithium aluminum hydride, dry ether, and low temperatures.

    Substitution: Alkyl halides, sodium hydride, and aprotic solvents.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Propan-2-ylmorpholin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry.

Wirkmechanismus

The mechanism of action of (4-Propan-2-ylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The presence of the morpholine ring and the methanamine group allows it to form hydrogen bonds and electrostatic interactions with its targets, modulating their activity and leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morpholine: A simpler analog without the propan-2-yl and methanamine groups.

    (4-Benzyl-2-morpholinyl)methanamine: A similar compound with a benzyl group instead of a propan-2-yl group.

    N-Ethyl-2-morpholin-4-ylethanamine: Another morpholine derivative with an ethyl group.

Uniqueness

(4-Propan-2-ylmorpholin-3-yl)methanamine is unique due to the presence of both the propan-2-yl and methanamine groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Eigenschaften

Molekularformel

C8H18N2O

Molekulargewicht

158.24 g/mol

IUPAC-Name

(4-propan-2-ylmorpholin-3-yl)methanamine

InChI

InChI=1S/C8H18N2O/c1-7(2)10-3-4-11-6-8(10)5-9/h7-8H,3-6,9H2,1-2H3

InChI-Schlüssel

KROCSKQKARPGIY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCOCC1CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.